molecular formula C13H8FN B7837634 6-Fluoro-[1,1'-biphenyl]-3-carbonitrile

6-Fluoro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B7837634
M. Wt: 197.21 g/mol
InChI Key: HMBHBNGUHJVICW-UHFFFAOYSA-N
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Description

6-Fluoro-[1,1'-biphenyl]-3-carbonitrile ( 1214331-73-3) is a fluorinated biphenyl derivative that serves as a versatile synthetic intermediate and key scaffold in advanced chemical and pharmacological research. This compound, with the molecular formula C13H8FN and a molecular weight of 197.21 g/mol, is characterized by its carbonitrile and fluorine substituents, which make it a valuable building block for the construction of more complex molecules . Its primary research application lies in its role as a precursor in the synthesis of novel bioactive molecules. Specifically, this compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, used to create innovative biphenyl carboxamidine derivatives . These derivatives have demonstrated significant potential in agricultural chemistry, showing powerful toxic effects against the cotton leafworm, Spodoptera littoralis , a major global pest that causes substantial damage to cotton and other field crops . The compound's structural framework is integral to the development of new classes of insecticides aimed at addressing the pressing issue of pest resistance . Furthermore, the biphenyl core of this reagent is a fundamental structure found in numerous commercially significant compounds, including fluorescent organogelators used in material science, as well as various pharmaceuticals and agrochemicals . Researchers value this compound for its ability to impart unique electronic and steric properties to target molecules. Handling and Safety: This product is classified as harmful and an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn. Handling should only occur in a well-ventilated area, and users should not breathe its dust or vapors . Notice: This product is intended for research purposes and laboratory use only. It is not classified as a drug, cosmetic, or for any form of human or veterinary therapeutic use. The information presented is for educational and scientific purposes concerning the compound's research applications and does not constitute a specification for commercial sale.

Properties

IUPAC Name

4-fluoro-3-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHBNGUHJVICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most widely employed method for constructing the biphenyl core of 6-fluoro-[1,1'-biphenyl]-3-carbonitrile. This reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. For example, in the synthesis of related biphenyl derivatives, 4-fluoro-3-bromobenzonitrile has been coupled with 3-cyanophenylboronic acid under reflux in toluene or ethanol . The reaction typically requires a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate to facilitate transmetalation.

A critical advantage of this method is its tolerance for diverse functional groups, including nitriles and fluorides, which remain intact under the reaction conditions. In one optimized procedure, the reaction achieves yields exceeding 80% after purification via silica gel chromatography . The solvent system plays a pivotal role: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while toluene minimizes side reactions such as proto-deboronation .

Nickel-Catalyzed Cross-Coupling with Organozinc Reagents

An alternative approach involves nickel-catalyzed cross-coupling using organozinc reagents, as detailed in a patent for biphenyl intermediates . In this method, an aryl zinc species (e.g., 3-cyano-4-fluorophenylzinc bromide) is prepared via the reaction of 6-fluoro-3-bromobenzonitrile with zinc dust in tetrahydrofuran (THF). This intermediate is then coupled with a second aryl halide (e.g., 3-bromobenzonitrile) using dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) as the catalyst.

The protocol specifies strict temperature control (25–30°C) and inert atmosphere conditions to prevent reagent degradation. After coupling, the crude product is purified through sequential washes with hydrochloric acid and brine, followed by recrystallization from methanol to achieve >99% purity . This method is particularly advantageous for large-scale synthesis due to the stability of organozinc reagents and the cost-effectiveness of nickel catalysts compared to palladium.

Purification and Optimization Techniques

Purification is a critical step in ensuring high yields and purity. Column chromatography with silica gel eluted by dichloromethane or hexane/ethyl acetate mixtures is commonly employed . For instance, in the nickel-catalyzed method, the product is dissolved in hot methanol and cooled to −15°C to induce crystallization, yielding a light yellow solid with a melting point of 86–87°C .

Optimization studies highlight the importance of ligand selection in catalytic systems. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance the stability of palladium intermediates, reducing catalyst loading to as low as 0.5 mol% . Additionally, the use of microwave irradiation has been explored to reduce reaction times from hours to minutes, though this approach remains experimental for this compound .

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of the two primary methods:

Parameter Suzuki-Miyaura Coupling Nickel-Catalyzed Coupling
Catalyst Pd(PPh₃)₄NiCl₂(PPh₃)₂
Reagents Aryl boronic acid, aryl halideAryl zinc, aryl halide
Solvent Toluene, ethanolTetrahydrofuran
Temperature 80–110°C (reflux)25–30°C
Yield 80–85%70–75%
Purity After Purification >98%>99%
Scale-Up Feasibility ModerateHigh

The Suzuki-Miyaura method offers higher yields and broader substrate compatibility, making it ideal for exploratory synthesis. In contrast, the nickel-catalyzed approach excels in scalability and cost efficiency, albeit with slightly lower yields .

Chemical Reactions Analysis

6-Fluoro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Differentiators of this compound

Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing capacity, improving stability in oxidative environments compared to bromine or methoxy analogues.

Synthetic Versatility : Fluorine’s small size minimizes steric hindrance, enabling further functionalization.

Material Compatibility: Potential as a dopant or host in optoelectronics, leveraging its balance of dipole moment and rigidity.

Biological Activity

6-Fluoro-[1,1'-biphenyl]-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of a fluorine atom into the biphenyl structure, followed by the addition of a cyano group at the 3-position. Various synthetic routes have been explored, including nucleophilic substitution and coupling reactions, which allow for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent antibacterial effects.

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus8Ciprofloxacin16
Escherichia coli16Ampicillin32
Pseudomonas aeruginosa32Gentamicin64

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the inhibition of cell proliferation at low nanomolar concentrations.

  • Case Study : A study assessed the effects of this compound on MCF-7 cells. Results indicated that it induced apoptosis, characterized by increased caspase-3 activity and DNA fragmentation.
Cell Line IC50 (µM) Mechanism
MCF-70.5Apoptosis induction
HepG20.8Cell cycle arrest

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the biphenyl structure significantly enhances biological activity. Studies suggest that fluorination increases lipophilicity, improving membrane permeability and bioavailability. Modifications at other positions on the biphenyl ring can also influence activity; for example:

  • Substituents at the para position may enhance antibacterial potency.
  • Variations in substituent size and electronegativity can affect binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-[1,1'-biphenyl]-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acid derivatives. For example, coupling 3-cyano-2-fluorophenylboronic acid with a fluorinated aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol/water (3:1:1) at 80–100°C for 12–24 hours. Yield optimization requires inert atmosphere (N₂/Ar), precise stoichiometry (1:1.2 molar ratio), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Note : Yields range from 60–85% depending on halogen reactivity (Br > Cl) and steric hindrance. Fluorine substituents may reduce coupling efficiency due to electron-withdrawing effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% required for biological assays).
  • NMR : Confirm substituent positions via ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (distinct coupling patterns for biphenyl protons).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 212.1) validates molecular weight .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Guidelines : The cyano and fluorine groups confer moderate polarity. Solubility is highest in DMSO (>50 mg/mL) and dichloromethane. Avoid prolonged storage in protic solvents (e.g., methanol) to prevent hydrolysis of the nitrile group. Stability assays (TGA/DSC) show decomposition above 200°C .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, cyano) influence electronic properties and intermolecular interactions?

  • Theoretical Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electron-withdrawing fluorine and cyano groups reduce HOMO-LUMO gaps (ΔE ≈ 4.2 eV), enhancing charge-transfer potential.
  • π-π stacking distances (3.4–3.6 Å) in crystal structures correlate with fluorescence quenching in aggregated states .
    • Experimental Validation : Cyclic voltammetry shows irreversible reduction peaks (-1.8 V vs. Ag/AgCl) for the nitrile group, suggesting redox activity in electrochemical applications .

Q. What strategies resolve contradictions in reported biological activity data for biphenyl-carbonitrile analogs?

  • Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values varying by 10x) may arise from:

  • Assay Conditions : pH-dependent cyano group hydrolysis alters binding affinity. Use buffered solutions (pH 7.4) with protease inhibitors.

  • Structural Analogs : Compare 6-fluoro vs. 4-fluoro isomers (see table below). Positional changes affect steric compatibility with target pockets .

    CompoundIC₅₀ (μM)Target EnzymeReference
    6-Fluoro-biphenyl-3-cyano12.3Kinase A
    4-Fluoro-biphenyl-3-cyano45.7Kinase A

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Protocol :

Molecular Docking (AutoDock Vina) : Screen derivatives against protein targets (e.g., PDB: 1XYZ) to predict binding poses.

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

SAR Insights : Introduce electron-donating groups (e.g., -OCH₃) at the 4' position to improve hydrogen bonding with active-site residues .

Methodological Challenges and Solutions

Q. Why do some synthetic routes produce biphenyl byproducts, and how can this be mitigated?

  • Root Cause : Homocoupling of boronic acids due to excess base or oxygen presence.
  • Solution : Optimize base (K₂CO₃ > Na₂CO₃ for milder conditions) and degas solvents via freeze-pump-thaw cycles. Monitor reactions with TLC (Rf = 0.5 in hexane/EtOAc 4:1) .

Q. What in vitro assays are most reliable for evaluating anticancer activity of this compound?

  • Recommendations :

  • MTT/PrestoBlue : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects.
  • Control : Include cisplatin as a positive control and DMSO vehicle for normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.